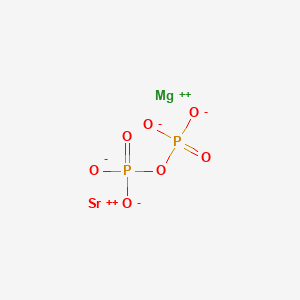
Magnesium strontium diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium strontium diphosphate is an inorganic compound that belongs to the family of phosphates. It is composed of magnesium, strontium, and phosphate ions. This compound is known for its unique structural, morphological, and luminescence properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium strontium diphosphate can be synthesized using the solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of strontium chloride hexahydrate, magnesium oxide, and ammonium dihydrogen phosphate. The mixture is ground thoroughly using an agate mortar and pestle. The ground mixture is then subjected to high-temperature calcination to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar solid-state reactions but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of advanced techniques such as X-ray diffraction and scanning electron microscopy helps in monitoring the quality of the synthesized compound .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium strontium diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The phosphate groups in the compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphate compounds, while reduction may produce lower phosphate compounds .
Applications De Recherche Scientifique
Magnesium strontium diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphate-based materials and as a catalyst in various chemical reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as bone regeneration and tissue engineering.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in bioactive coatings for implants.
Mécanisme D'action
The mechanism by which magnesium strontium diphosphate exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Magnesium strontium diphosphate can be compared with other similar compounds, such as:
Magnesium Phosphate: While both compounds contain magnesium, magnesium phosphate lacks the strontium component, which imparts unique properties to this compound.
Strontium Phosphate: This compound contains strontium but not magnesium, resulting in different structural and functional characteristics.
Calcium Phosphate: Similar in structure but contains calcium instead of magnesium and strontium, leading to variations in biological and chemical properties.
Uniqueness: this compound stands out due to its combined properties of magnesium and strontium, which enhance its biocompatibility, luminescence, and catalytic activity. These unique features make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
20644-06-8 |
|---|---|
Formule moléculaire |
MgO7P2Sr |
Poids moléculaire |
285.87 g/mol |
Nom IUPAC |
magnesium;strontium;phosphonato phosphate |
InChI |
InChI=1S/Mg.H4O7P2.Sr/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);/q+2;;+2/p-4 |
Clé InChI |
PHCONXUNVVGOSF-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















